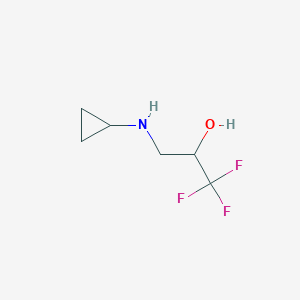![molecular formula C11H11ClFNO2 B1531370 1-[(2-氯-6-氟苯基)甲基]氮杂环丁烷-3-羧酸 CAS No. 1341627-93-7](/img/structure/B1531370.png)
1-[(2-氯-6-氟苯基)甲基]氮杂环丁烷-3-羧酸
描述
1-(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid, or 1-CFMA for short, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 84-86 °C. 1-CFMA has been studied extensively since its first synthesis in the early 1990s and has been used in a wide range of research applications, including as a model compound for studying the mechanism of action of other compounds and as an inhibitor of various enzymes.
科学研究应用
氮杂环丁烷衍生物和抗菌活性
对氮杂环丁烷衍生物(如 1-[(2-氯-6-氟苯基)甲基]氮杂环丁烷-3-羧酸)的研究揭示了有效的抗菌特性。例如,7-氮杂环丁基喹诺酮对革兰氏阳性菌和革兰氏阴性菌均表现出显着的体外活性,某些衍生物在小鼠感染模型中显示出疗效。这些发现表明对氮杂环丁烷部分的修饰可以影响抗菌效力和理化性质,为开发新的抗菌剂提供了有希望的途径 (Frigola 等,1994)。
对离子转运和蛋白质合成的影响
氮杂环丁烷衍生物已被用于探索蛋白质合成与离子转运之间的关系。对脯氨酸类似物氮杂环丁烷 2-羧酸的研究表明,它可以抑制蛋白质组装,影响酶的有效性。这种抑制影响植物中的离子转运,阐明了控制养分吸收和分布的细胞过程 (Pitman 等,1977)。
在疾病发病机制和食物链中的作用
氮杂环丁烷-2-羧酸已在食物链中被发现,特别是在甜菜中,并且已知可以取代蛋白质中的脯氨酸,可能导致毒性作用和先天性畸形。考虑到甜菜制品在农业和食品生产中的广泛使用,这种替代可能对人类健康产生影响 (Rubenstein 等,2009)。
药物化学和药物设计
在药物化学中,氮杂环丁烷衍生物作为开发新治疗剂的关键构建模块。例如,3-氟氮杂环丁烷-3-羧酸衍生物的合成突出了这些化合物在设计具有改善的药代动力学和药效学特征的药物方面的潜力,特别是在神经疾病和需要特定氨基酸类似物的疾病的情况下 (Van Hende 等,2009)。
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLUDRZDXMHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)

![4-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1531300.png)


![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanol](/img/structure/B1531304.png)

![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)
